molecular formula C16H16F2N2O3 B8287834 1-Ethyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid

1-Ethyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid

Cat. No.: B8287834
M. Wt: 322.31 g/mol
InChI Key: VROQKOWICBHHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16F2N2O3 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16F2N2O3

Molecular Weight

322.31 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C16H16F2N2O3/c1-2-19-8-10(16(22)23)15(21)9-7-11(17)14(12(18)13(9)19)20-5-3-4-6-20/h7-8H,2-6H2,1H3,(H,22,23)

InChI Key

VROQKOWICBHHQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCCC3)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (0.43 g), pyrrolidine (1.2 g), and pyridine (3 ml) was refluxed for 6 hours. The solvent was evaporated off. The residue was treated with water, acidified with acetic acid, and extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous sodium sulfate, and evaporated. The solid was recrystallized from a mixture of DMF and ethanol and gave 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid (0.34 g), mp 284°-286° C. (decomp.).
Quantity
0.43 g
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1.2 g
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3 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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